molecular formula C11H15NO3 B1600645 N-Cbz-N-methyl-2-aminoethanol CAS No. 67580-96-5

N-Cbz-N-methyl-2-aminoethanol

Cat. No.: B1600645
CAS No.: 67580-96-5
M. Wt: 209.24 g/mol
InChI Key: GMIQMQBHYROSKY-UHFFFAOYSA-N
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Description

N-Cbz-N-methyl-2-aminoethanol: is a chemical compound with the molecular formula C11H15NO3 . . This compound is characterized by the presence of a benzyl carbamate group and a methylated aminoethanol moiety. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Amino Groups: The synthesis of N-Cbz-N-methyl-2-aminoethanol typically involves the protection of amino groups using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

    Methylation: The methylation of the amino group can be achieved using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Cbz-N-methyl-2-aminoethanol is widely used as a protecting group for amines in organic synthesis. It allows for selective protection and deprotection of amino groups, facilitating multi-step synthetic processes .

Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function .

Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .

Industry: The compound is used in the production of specialty chemicals and fine chemicals. It is also utilized in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of N-Cbz-N-methyl-2-aminoethanol involves its role as a protecting group. The benzyl carbamate group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions, typically using hydrogenation or nucleophilic deprotection, to yield the free amine .

Comparison with Similar Compounds

    N-Boc-N-methyl-2-aminoethanol: Similar to N-Cbz-N-methyl-2-aminoethanol but uses tert-butoxycarbonyl (Boc) as the protecting group.

    N-Fmoc-N-methyl-2-aminoethanol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

    N-Alloc-N-methyl-2-aminoethanol: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness: this compound is unique due to its benzyl carbamate protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQMQBHYROSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534305
Record name Benzyl (2-hydroxyethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-96-5
Record name Benzyl (2-hydroxyethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-N-methyl-2-aminoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred and cooled (0° C.) solution of N-methyl ethanolamine (3.10 g, 41.27 mmol), Et3 N (11.80 mL, 84.66 mmol) in DMF-H2O (3:1, v/v, 40 mL) was added dropwise 30% toluene solution of benzyl chloroformate (25.40 g, 49.13 mmol) for over 15 min. The resulting mixture was stirred for 1 day at room temp. The mixture was extracted with EtOAc. The extract was washed with sat. NaHCO3, brine, dried over Na2SO4, and evaporated. The residue was purified by column chromatography on silica-gel with n-hexane:EtOAc (3:1, v/v) then CHCl3 as eluent to give 4.67 g (54%) N-methyl-N-(benzyloxy carbonyl)ethanolamine as a colorless oil. 1H-NMR (CDCl3) d 1.82 (bs, 1 H), 3.00 (s, 3 H), 3.46 (bs, 2 H), 3.77 (bs, 2 H), 5.13 (s, 2 H), 7.29–7.36 (m, 5 H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) solution of N-methyl ethanolamine (3.10 g, 41.27 mmol), Et3N (11.80 mL, 84.66 mmol) in DMF—H2O (3:1, v/v, 40 mL) was added dropwise 30% toluene solution of benzyl chloroformate (25.40 g, 49.13 mmol) for over 15 min. The resulting mixture was stirred for 1 day at room temp. The mixture was extracted with EtOAc. The extract was washed with sat. NaHCO3, brine, dried over Na2SO4, and evaporated. The residue was purified by column chromatography on silica-gel with n-hexane:EtOAc (3:1, v/v) then CHCl3 as eluent to give 4.67 g (54%) N-methyl-N-(benzyloxy carbonyl)ethanolamine as a colorless oil. 1H-NMR (CDCl3) d 1.82 (bs, 1 H), 3.00 (s, 3 H), 3.46 (bs, 2 H), 3.77 (bs, 2 H), 5,13 (s, 2 H), 7.29-736 (m, 5 H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl chloroformate (19 g, 111.1 mmol) in THF (20 mL) was added dropwise over 15 min to a stirred solution of 2-(methylamino)ethanol (10 g, 133.3 mmol) in THF (100 mL) and aqueous sodium carbonate (100 mL) at 0° C. The reaction mixture was stirred at 0° C. for 12 h and then extracted with EtOAc (2×200 mL). The organic layer was washed with aqueous sodium carbonate (200 mL) and dried (potassium carbonate) and solvent was removed under reduced pressure to give the title compound (22.5 g, 97% yield).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods IV

Procedure details

To N-methylethanolamine (149 mmol) in methylene chloride (100 ml) at 0° C. was added benzyl chloroformate (70 mmol). The mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h, poured into ethyl acetate, washed with 2M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4 and evaporated to provide the desired compound. 1H NMR (CDCl3TMS) δ 736 (m,5H), 5.14 (s,2H), 3.78 (m,2H), 3.47 (m,2H), 3.01 (s,3H).
Quantity
149 mmol
Type
reactant
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of N-methylaminoethanol (1.20 ml, 15.0 mmol) in methylene chloride (36 ml) were added chloroformic acid benzyl ester (2.56 ml, 18.0.mmol) and triethylamine (2.52 ml, 18.0 mmol) in an ice bath. The mixture was stirred at room temperature for 3 hours. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using ethyl acetate as the eluant to afford N-(2-hydroxyethyl)-N-methyl-carbamic acid benzyl ester (2.8 g, yield 90%) as a pale yellow oil.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cbz-N-methyl-2-aminoethanol
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